![molecular formula C10H17NO2 B2709372 N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide CAS No. 2290823-49-1](/img/structure/B2709372.png)
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.251 g/mol. This compound is characterized by the presence of a cyclopentyl ring with a hydroxyl group and a cyclobutanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide typically involves the following steps:
Cyclopentyl Ring Formation: The cyclopentyl ring is synthesized through a series of reactions, starting from a suitable precursor.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety, which is attached to the hydroxylated cyclopentyl ring.
Industrial production methods for this compound may involve optimized reaction conditions and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide can be compared with similar compounds such as:
1-Phenyl-2t-(2-hydroxy-2-propyl)-1r-cyclobutanecarboxamide: This compound also contains a cyclobutanecarboxamide moiety but differs in the substituents attached to the cyclobutane ring.
N-[(1R,2R)-2-(2-Methyl-2-propanyl)cyclohexyl]cyclobutanecarboxamide: This compound has a cyclohexyl ring instead of a cyclopentyl ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDWOOMALFNLHV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)
![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile](/img/structure/B2709292.png)
![1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2709293.png)
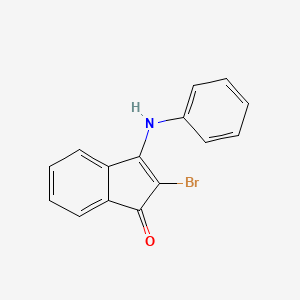
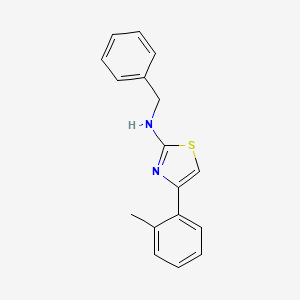
![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
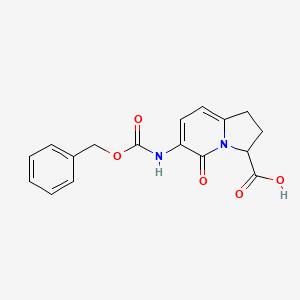
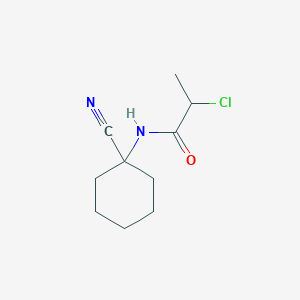

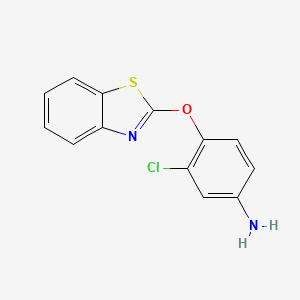
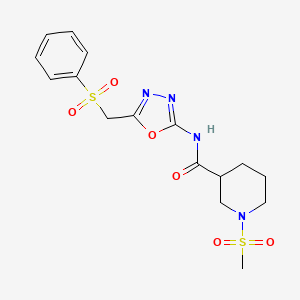

![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)
